

Application Notes and Protocols for WS5 in Topical Formulations

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Compound of Interest

Compound Name: WS5

Cat. No.: B8803407

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These application notes provide a comprehensive overview of **WS5** (N-Ethyl-p-menthane-3-carboxamide), a potent synthetic cooling agent, for its use in topical formulations. This document details its mechanism of action, provides quantitative data for formulation development, and outlines experimental protocols for its evaluation.

Introduction to WS5

WS5 is a high-performance cooling agent known for its intense and long-lasting cooling sensation with a minimal odor and taste profile.^{[1][2]} This makes it an ideal candidate for a wide range of topical applications in the cosmetic and pharmaceutical industries, where a clean sensory experience is desired. Its chemical name is N-Ethyl-p-menthane-3-carboxamide.

Physicochemical Properties and Quantitative Data

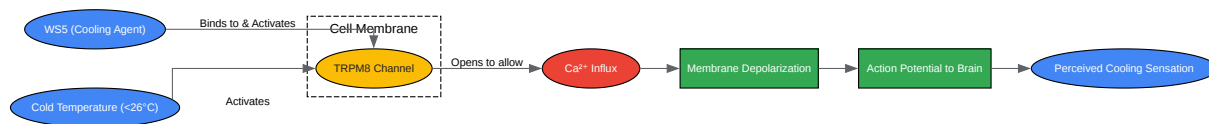
A summary of the key physicochemical properties and other quantitative data for **WS5** is presented in Table 1. Understanding these parameters is crucial for successful formulation development.

Property	Value	References
Chemical Name	N-Ethyl-p-menthane-3-carboxamide	
INCI Name	Ethyl Menthane Carboxamide	
CAS Number	68489-14-5	[3]
Molecular Formula	C ₁₅ H ₂₇ NO ₃	[3]
Molecular Weight	269.38 g/mol	
Appearance	White crystalline powder	
Odor	Nearly odorless	[4]
Cooling Intensity	Approximately 2.5 times that of WS-3 and 4 times that of menthol	
Solubility	Sparingly soluble in water; Soluble in ethanol and propylene glycol	
Recommended Usage Level in Topical Products	0.1% - 2.0%	

Mechanism of Action: TRPM8 Activation

WS5 exerts its cooling effect by acting as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (below ~26°C) and cooling agents like menthol and **WS5**.

The activation of the TRPM8 channel leads to an influx of calcium ions (Ca²⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels to the brain and is perceived as a cooling sensation. The signaling pathway is multifaceted and can be influenced by various intracellular factors.



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Figure 1: Simplified signaling pathway of **WS5**-induced cooling sensation via TRPM8 activation.

Experimental Protocols

Formulation Protocols

The following are example protocols for the preparation of a topical cream and a hydrogel containing **WS5**. These are starting point formulations and may require optimization based on desired sensory attributes and stability.

Materials:

- Oil Phase:
 - Cetearyl Alcohol: 5.0%
 - Glyceryl Stearate: 3.0%
 - Caprylic/Capric Triglyceride: 8.0%
 - **WS5**: 2.0%
- Water Phase:
 - Deionized Water: 79.8%
 - Glycerin: 2.0%
- Preservative:

- Phenoxyethanol: 0.2%

Procedure:

- Combine all ingredients of the oil phase in a heat-resistant beaker and heat to 75°C with gentle stirring until all components are melted and uniform.
- In a separate beaker, combine the water and glycerin of the water phase and heat to 75°C.
- Slowly add the water phase to the oil phase while homogenizing at a moderate speed.
- Continue homogenization for 5-10 minutes until a uniform emulsion is formed.
- Begin to cool the emulsion while stirring gently with a propeller mixer.
- At approximately 40°C, add the phenoxyethanol and continue to stir until the cream has cooled to room temperature.
- Package in an appropriate container.

Materials:

- Carbomer 940: 1.0%
- Deionized Water: 94.4%
- Propylene Glycol: 3.0%
- **WS5**: 1.0%
- Triethanolamine: 0.5%
- Preservative (e.g., Germaben II): 0.1%

Procedure:

- Disperse the Carbomer 940 in the deionized water with vigorous stirring until fully hydrated and a uniform dispersion is formed.

- In a separate small beaker, dissolve the **WS5** in the propylene glycol.
- Slowly add the **WS5**/propylene glycol solution to the carbomer dispersion while stirring.
- Add the preservative and mix until uniform.
- Slowly add the triethanolamine dropwise while stirring to neutralize the carbomer and form the gel. Continue stirring until a clear, uniform gel is obtained.
- Allow the gel to rest for a few hours to ensure full hydration and to eliminate any air bubbles.
- Package in a suitable container.

Sensory Evaluation of Cooling Intensity

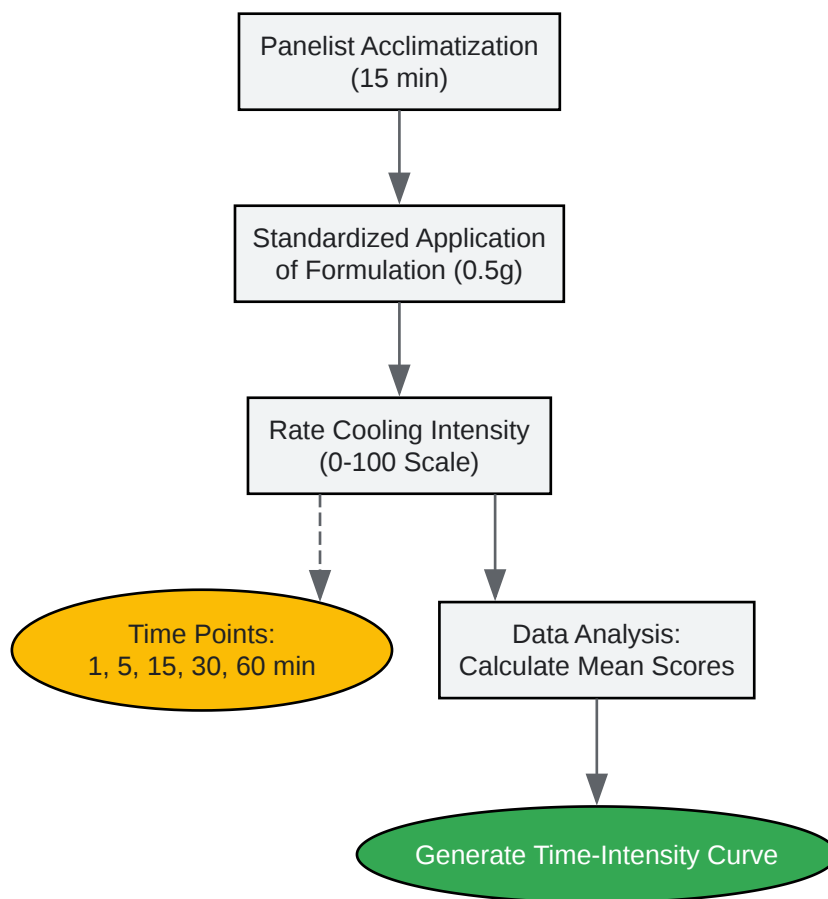
This protocol outlines a method for a trained sensory panel to evaluate the cooling intensity of topical formulations.

Objective: To quantify and compare the cooling intensity and duration of different topical formulations containing **WS5**.

Panel: A trained panel of 10-15 individuals with demonstrated sensitivity to cooling sensations.

Procedure:

- Acclimatization: Panelists should acclimatize to the testing room environment ($22 \pm 2^{\circ}\text{C}$, $50 \pm 5\%$ RH) for at least 15 minutes.
- Application: A standardized amount (e.g., 0.5 g) of the test formulation is applied to a pre-defined area (e.g., a 4x4 cm square) on the inner forearm of each panelist.
- Evaluation: Panelists rate the perceived cooling intensity at specified time points (e.g., 1, 5, 15, 30, and 60 minutes) using a labeled magnitude scale (LMS) ranging from 0 (no sensation) to 100 (strongest imaginable cooling).
- Data Analysis: The mean cooling intensity scores at each time point are calculated and plotted to generate a time-intensity curve for each formulation.



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Figure 2: Workflow for the sensory evaluation of cooling intensity.

In Vitro Skin Permeation Study

This protocol describes an in vitro method using Franz diffusion cells to assess the skin permeation of **WS5** from a topical formulation.

Objective: To determine the rate and extent of **WS5** permeation through the skin from a topical formulation.

Materials:

- Franz diffusion cells
- Excised human or porcine skin
- Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer for **WS5**)

- Test formulation containing **WS5**

Procedure:

- Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Cell Setup: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at $32 \pm 1^\circ\text{C}$ to mimic skin surface temperature.
- Dosing: Apply a finite dose (e.g., 10 mg/cm^2) of the test formulation to the skin surface in the donor compartment.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.
- Analysis: Analyze the concentration of **WS5** in the collected samples using a validated HPLC method.
- Data Calculation: Calculate the cumulative amount of **WS5** permeated per unit area over time and determine the steady-state flux (J_{ss}).

Analytical Method: HPLC-UV for Quantification of **WS5** in a Cream Matrix

Objective: To provide a starting point for an HPLC-UV method for the quantification of **WS5** in a cream formulation. Method validation is required.

- Chromatographic System: HPLC with UV detector
- Column: C18 reverse-phase column (e.g., $4.6 \times 150 \text{ mm}$, $5 \mu\text{m}$)
- Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The mobile phase may need to be optimized.

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: 220 nm
- Sample Preparation:
 - Accurately weigh approximately 1 g of the cream into a 50 mL volumetric flask.
 - Add a suitable solvent in which **WS5** is freely soluble (e.g., methanol or isopropanol) and sonicate to disperse the cream and dissolve the **WS5**.
 - Bring the flask to volume with the solvent and mix well.
 - Centrifuge a portion of the solution to separate any insoluble excipients.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

TRPM8 Activation Assay (Calcium Imaging)

This protocol outlines a cell-based assay using calcium imaging to confirm the TRPM8-agonist activity of **WS5**.

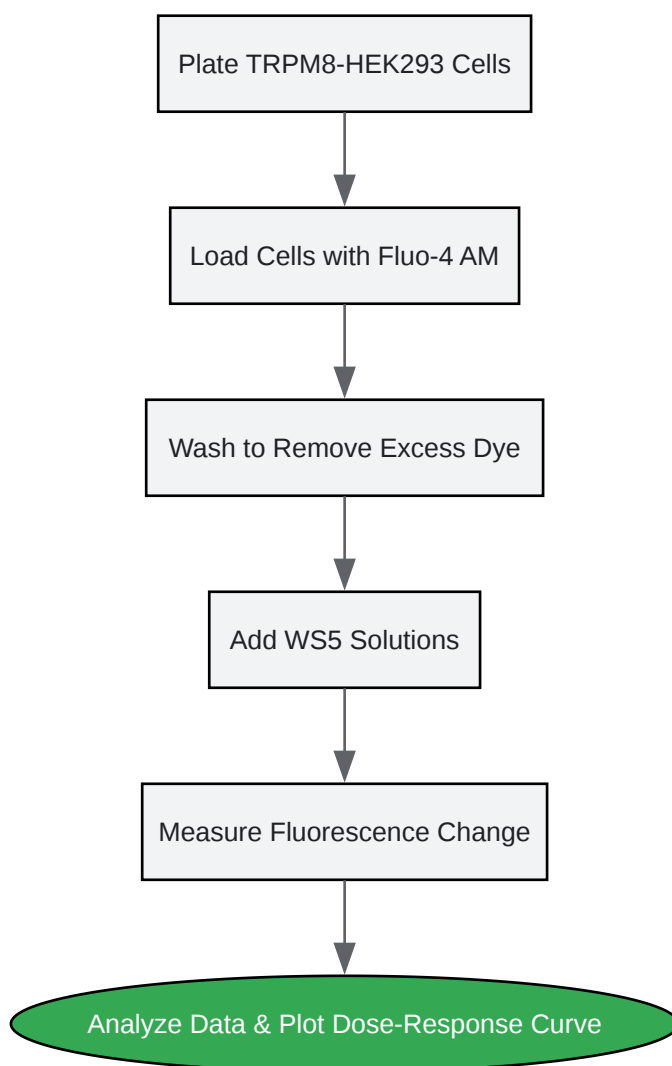
Objective: To measure the increase in intracellular calcium concentration in TRPM8-expressing cells upon stimulation with **WS5**.

Materials:

- HEK293 cells stably expressing human TRPM8
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- **WS5** stock solution (in DMSO)

Procedure:

- **Cell Plating:** Plate the TRPM8-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
- **Dye Loading:** Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
- **Washing:** Wash the cells with HBSS to remove excess dye.
- **Compound Addition:** Prepare serial dilutions of **WS5** in HBSS. Use a fluorescence plate reader to measure the baseline fluorescence, then add the **WS5** solutions to the wells.
- **Fluorescence Measurement:** Immediately begin measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. Continue to record for several minutes to capture the peak response.
- **Data Analysis:** Calculate the change in fluorescence from baseline for each concentration of **WS5** and plot a dose-response curve to determine the EC₅₀ value.



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Figure 3: Workflow for the TRPM8 activation assay using calcium imaging.

Stability Testing

Topical formulations containing **WS5** should undergo stability testing to ensure their quality, safety, and efficacy throughout their shelf life. Stability studies should be conducted according to the ICH Q1A(R2) guidelines for new drug products.

Recommended Storage Conditions for a Cream (Semi-solid):

Study	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Parameters to be Monitored:

- Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
- Chemical Properties: Assay of **WS5** and degradation products.
- Microbiological Properties: Microbial limits testing.

Safety and Toxicology

WS5 is generally considered safe for use in topical products at recommended concentrations. However, as with any cosmetic ingredient, it is essential to conduct a thorough safety assessment for each new formulation. This may include in vitro cytotoxicity assays and human repeat insult patch testing (HRIPT) to assess the potential for skin irritation and sensitization.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. All formulations and experimental procedures should be developed and validated by qualified professionals in accordance with relevant regulatory guidelines.

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